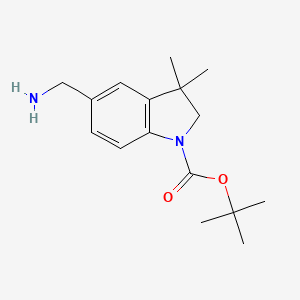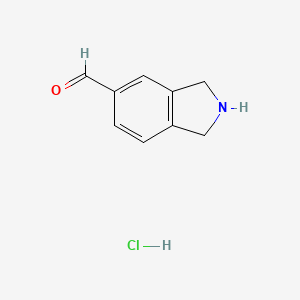
Isoindoline-5-carbaldehyde Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoindoline-5-carbaldehyde Hydrochloride is a chemical compound belonging to the class of isoindolines, which are characterized by a fused benzene and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoindoline-5-carbaldehyde Hydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of phthalic anhydride derivatives under acidic conditions. The reaction typically requires a strong acid catalyst and high temperatures to facilitate the formation of the isoindoline ring system.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. These methods ensure the efficient and cost-effective production of the compound while maintaining high purity levels.
Chemical Reactions Analysis
Types of Reactions: Isoindoline-5-carbaldehyde Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed:
Oxidation: Oxidation reactions typically yield carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions result in the formation of substituted isoindolines.
Scientific Research Applications
Isoindoline-5-carbaldehyde Hydrochloride has diverse applications in scientific research. It is used in the synthesis of various pharmaceuticals, including antiviral, anti-inflammatory, and anticancer agents. Additionally, it serves as a building block in the development of new chemical entities and materials for industrial applications.
Mechanism of Action
The mechanism by which Isoindoline-5-carbaldehyde Hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Isoindoline-1,3-dione
Isoindoline-2-carboxylic acid
Indole-3-carboxaldehyde
Indole-2-carboxaldehyde
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
2,3-dihydro-1H-isoindole-5-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C9H9NO.ClH/c11-6-7-1-2-8-4-10-5-9(8)3-7;/h1-3,6,10H,4-5H2;1H |
InChI Key |
GNCCLDRWLLKJJG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)C=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


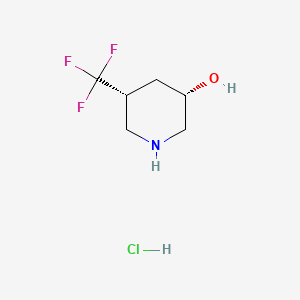
![6-amino-1-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15362183.png)
![tert-butyl (1S,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15362184.png)


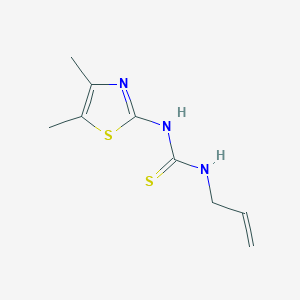
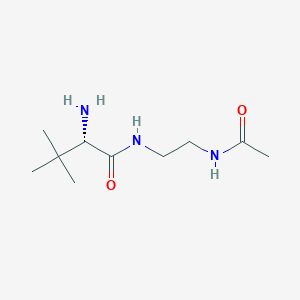
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-11-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B15362236.png)
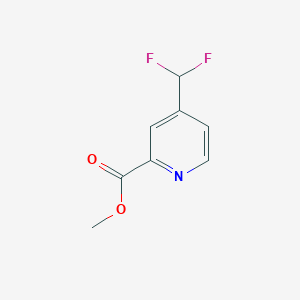
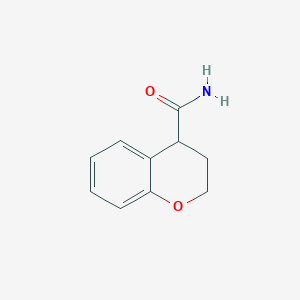
![4-(1-Tetrahydropyran-4-ylpyrrolo[2,3-c]pyridin-3-yl)pyridin-2-amine](/img/structure/B15362246.png)
![(1R,3R,4S)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B15362251.png)

